(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine is a chiral compound with a piperidine ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 2,6-dimethylpiperidine.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with 2,6-dimethylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The major products may include 2-(2-methoxyphenyl)-6-methylpiperidin-4-one.
Reduction: The major products may include 2-(2-methoxyphenyl)-6-methylpiperidin-4-ol.
Substitution: The major products may include 2-(2-alkoxyphenyl)-6-methylpiperidine.
Scientific Research Applications
(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine: The enantiomer of the compound with different stereochemistry.
2-(2-Methoxyphenyl)-6-methylpiperidine: A compound with similar structure but lacking specific stereochemistry.
2-(2-Methoxyphenyl)piperidine: A compound with a similar aromatic substitution but without the methyl group.
Uniqueness
(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both the methoxy and methyl groups further distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
(2S,6S)-2-(2-methoxyphenyl)-6-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-5-8-12(14-10)11-7-3-4-9-13(11)15-2/h3-4,7,9-10,12,14H,5-6,8H2,1-2H3/t10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHJTVXQVSRDOF-JQWIXIFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](N1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.